2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes triazole, chlorophenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl groups. The final steps involve the formation of the sulfanyl linkage and the condensation with the nitrophenylmethylidene group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential as therapeutic agents. The presence of the triazole ring and nitrophenyl group suggests possible applications in drug design and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
What sets 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide apart is its combination of the triazole ring with chlorophenyl and nitrophenyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H15Cl3N6O3S |
---|---|
Molecular Weight |
561.8 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H15Cl3N6O3S/c24-16-3-1-14(2-4-16)22-29-30-23(31(22)18-7-5-17(25)6-8-18)36-13-21(33)28-27-12-15-11-19(32(34)35)9-10-20(15)26/h1-12H,13H2,(H,28,33)/b27-12+ |
InChI Key |
VXFLBEVNDPFBOX-KKMKTNMSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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